2,4,5-TriaMino-6-hydroxypyriMidine Sulfate Hydrate

描述

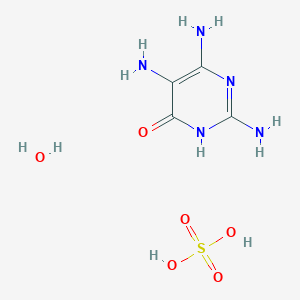

2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate (CAS 35011-47-3) is a heterocyclic organic compound with the molecular formula C₄H₁₁N₅O₆S and a molecular weight of 257.225 g/mol . It appears as a pale-yellow crystalline powder with a melting point ≥300°C and a density of 2.033 g/cm³ . This compound is stable under ambient conditions but requires storage in a cool, dry, and well-ventilated environment to prevent decomposition .

属性

IUPAC Name |

sulfuric acid;2,4,5-triamino-1H-pyrimidin-6-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O.H2O4S.H2O/c5-1-2(6)8-4(7)9-3(1)10;1-5(2,3)4;/h5H2,(H5,6,7,8,9,10);(H2,1,2,3,4);1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GISVYGLRTZIGTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(NC1=O)N)N)N.O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Palladium-Catalyzed Hydrogenation

Palladium on activated carbon (Pd/C) is the most widely used catalyst, offering high activity and reusability. In a representative method, DAHNP (3.14 g, 0.02 mol) is suspended in water (60 mL) with 5% Pd/C under nitrogen atmosphere. Sodium hydroxide (50% w/w) is added to maintain alkalinity (pH 10–12), and hydrogen gas is introduced at 60°C and 10 bar pressure for 5 hours. This achieves near-quantitative conversion to 2,4,5-triamino-6-hydroxypyrimidine (TAHP), with the base neutralizing acidic byproducts.

Key variables:

Reaction Conditions and Optimization

Industrial protocols emphasize continuous base addition to mitigate side reactions. For example, the US4948890 patent specifies metering 0.8–1.5 mol of sodium hydroxide per mol of DAHNP over 30 minutes, ensuring a stable pH profile. Substrate concentration (0.5–3 mol/L) and stirring speed (500 rpm) further influence hydrogen diffusion and reaction homogeneity. Post-hydrogenation, the catalyst is recovered via filtration, with reuse cycles demonstrating no significant activity loss.

Acidification and Isolation of Sulfate Hydrate

Following hydrogenation, TAHP is precipitated as the sulfate salt by adding sulfuric acid. The US4948890 protocol directs adding 50% sulfuric acid to the filtrate until pH 2–3, followed by cooling to 10°C to crystallize the hydrate. Filtration and washing with ice water yield 97–98% pure product, with the hydrate form stabilized by hydrogen bonding.

Critical parameters:

- Acid concentration: 50% sulfuric acid ensures complete protonation without oversaturating the solution.

- Crystallization temperature: ≤10°C maximizes yield by reducing solubility.

- Drying conditions: Vacuum drying at 40–60°C prevents decomposition.

Process Variations and Scale-Up Considerations

Alternative Bases and Solvents

While sodium hydroxide is standard, aqueous ammonia (25%) has been used with comparable yields (96.9%), albeit requiring stricter temperature control to prevent volatilization. Ethanol-water mixtures (1:1 v/v) enhance substrate solubility but necessitate higher catalyst loadings.

Pressure Reactor Configurations

Loop reactors outperform stirred autoclaves in large-scale production, achieving sixfold increases in volumetric productivity. Continuous hydrogen feeding and in-line pH monitoring further optimize throughput, as demonstrated in Example 6 of the US4948890 patent.

Table 1 summarizes key methodologies from referenced sources:

Insights:

化学反应分析

Types of Reactions

2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The amino groups can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidines .

科学研究应用

2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate is a versatile compound with applications in pharmaceuticals, agriculture, biochemistry, diagnostic tools, and material science . Its primary applications lie in pharmaceutical development, acting as a key intermediate in synthesizing anti-cancer agents and antibiotics . It is also utilized in research and development, as well as in organic synthesis .

Applications

- Pharmaceutical Development: this compound is a key intermediate in synthesizing pharmaceuticals, especially anti-cancer and antibiotic agents, to improve their therapeutic effectiveness . Additionally, it serves as an intermediate for synthesizing broad-spectrum antiviral drugs like acyclovir and antianemia drugs like folic acid .

- Agricultural Chemicals: The compound is used in formulating fertilizers and plant growth regulators to improve crop yields and disease resistance .

- Biochemical Research: Researchers use this compound to study enzyme activity and metabolic pathways, contributing to advancements in biochemistry and molecular biology . The pyrimidine moiety of 2,4,5-triamino-6-hydroxypyrimidine has been found to be active in the phenylalanine-hydroxylating system .

- Diagnostic Tools: This compound is used in developing diagnostic reagents that help detect specific biomolecules in clinical settings .

- Material Science: It is explored for creating novel materials with specific properties like conductivity and stability, making it useful in electronics and nanotechnology .

Properties

- Melting Point: The compound has a melting point of 350°C .

- pH: Its pH ranges from 2 to 3 in a 2 g/L water solution at 20°C .

- Bulk Density: The bulk density is approximately 480 kg/m3 .

- Solubility: The compound has a solubility of 2 g/L .

- Toxicology: The LD50 oral value for rats is > 3000 mg/kg .

Safety Information

作用机制

The mechanism of action of 2,4,5-triamino-6-hydroxypyrimidine sulfate hydrate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleotide biosynthesis, thereby affecting cellular processes. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity .

相似化合物的比较

4-Hydroxy-2,5,6-triaminopyrimidine Sulfate Salt (CAS Not Specified)

- Structural Difference: The hydroxyl (-OH) and amino (-NH₂) groups are positioned at C4 and C2, C5, C6, respectively, compared to C6 and C2, C4, C5 in the target compound .

- Functional Differences: Exhibits antioxidant activity, mimicking tetrahydrofolate (THF) . Less emphasis on enzyme inhibition compared to 2,4,5-triamino-6-hydroxypyrimidine sulfate hydrate .

- Applications : Primarily used in synthetic organic chemistry and as an antioxidant .

4,5,6-Triaminopyrimidine Sulfate Hydrate (CAS 6640-23-9)

- Structural Difference: Lacks a hydroxyl group, with amino groups at C4, C5, C6 .

- Functional Differences: Reduced polarity due to the absence of -OH, affecting solubility and reactivity . Not reported as an enzyme inhibitor, unlike its hydroxyl-containing analog .

- Applications: Limited to niche organic synthesis applications .

Physical Properties

Market and Commercial Viability

- Pricing: this compound: ~$61.00/25 g (comparable to 4-hydroxy analog) . 4,5,6-Triaminopyrimidine sulfate hydrate: Lower demand, price data scarce .

- Suppliers: Thermo Scientific, Santa Cruz Biotechnology, and Chemicell are key providers .

生物活性

2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate is a pyrimidine derivative characterized by three amino groups and one hydroxyl group. This compound plays a significant role in various biochemical processes and has potential applications in medicine and industry. The following sections will delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₄H₇N₅O · xH₂SO₄

- Melting Point : 350 °C

- Solubility : Approximately 2 g/L in water, with solubility being pH-dependent.

This compound is primarily involved in the synthesis of guanines and other purine derivatives. Its biological activity is linked to its ability to interact with various enzymes and proteins, influencing cellular functions such as signaling pathways, gene expression, and metabolism.

Biochemical Pathways

- Enzyme Interactions : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways.

- Cellular Effects : It has been shown to potentially influence cell signaling and gene expression.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. In particular, studies have explored its effectiveness against various bacterial strains, suggesting a potential role in therapeutic applications.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.

Toxicity Studies

Toxicity assessments have been conducted to evaluate the safety profile of this compound. In animal models, the lethal dose (LD50) was found to be greater than 3000 mg/kg in rats. Toxic effects were observed at high concentrations, indicating that while the compound has potential therapeutic benefits, careful dosage management is essential.

Case Studies and Research Findings

常见问题

Q. What are the standard synthetic routes for 2,4,5-Triamino-6-hydroxypyrimidine sulfate hydrate?

The compound is synthesized via nitrosation and reduction of 2,4-diamino-6-hydroxypyrimidine. Key steps include:

- Nitrosation : Reacting with sodium nitrite under acidic conditions to form intermediates.

- Reduction : Catalytic hydrogenation using Pd/C under alkaline conditions to reduce nitroso groups to amines.

- Salt formation : Adjusting pH with sulfuric acid (1–2 pH range) to precipitate the sulfate hydrate. Final purification involves cooling crystallization and filtration, yielding ≥98% purity .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Keep in airtight containers at 2–8°C to prevent hydration/dehydration cycles.

- Handling : Use nitrile gloves (0.11 mm thickness) and protective eyewear due to its irritant properties (R36/37/38). Avoid dust formation to reduce inhalation risks .

Q. What analytical techniques are recommended for characterizing purity and structure?

- HPLC : Quantify purity (≥98% as reported in synthesis protocols).

- Mass spectrometry : Resolve molecular formula discrepancies (e.g., C₄H₉N₅O₅S vs. C₄H₁₁N₅O₆S in vs. 23).

- Elemental analysis : Confirm nitrogen/sulfur content.

- TGA/DSC : Determine hydrate stoichiometry by measuring water loss at 100–300°C .

Q. What is the compound’s role in synthesizing folic acid or antiviral drugs like acyclovir?

It serves as a precursor in folic acid synthesis by reacting with trichloroacetone and N-(4-aminobenzoyl)-L-glutamic acid. For acyclovir, it contributes to the purine-like scaffold formation .

Advanced Research Questions

Q. How can catalytic systems improve synthesis efficiency?

- Catalyst optimization : Pd/C (5% loading) under hydrogen gas enhances nitroso group reduction. Alternative catalysts (e.g., Raney Ni) may reduce reaction time but require pH >10.

- Solvent selection : Ethanol/water mixtures reduce byproducts compared to pure organic solvents .

Q. What methods resolve contradictions in reported molecular formulas (e.g., C₄H₉N₅O₅S vs. C₄H₁₁N₅O₆S)?

- High-resolution mass spectrometry (HRMS) : Confirm exact mass (e.g., 239.21 vs. 257.225).

- X-ray crystallography : Clarify hydrate structure (1:1:1 sulfate:water ratio in ).

- Cross-validation : Compare synthetic batches with reference standards .

Q. How does pH adjustment during synthesis impact yield and purity?

- Precipitation control : Adjusting to pH 3–4 with HCl removes impurities. Final pH 1–2 with H₂SO₄ ensures complete sulfate salt precipitation.

- Crystallization : Cooling to 0–5°C increases crystal size and purity (98.3% achieved in ) .

Q. What are the degradation pathways under varying storage conditions?

- Thermal degradation : Decomposes above 300°C, releasing SOₓ and NH₃.

- Hydrolysis : Prolonged exposure to moisture may hydrolyze sulfate groups, requiring desiccated storage.

- Light sensitivity : UV exposure degrades the pyrimidine ring; use amber glass containers .

Q. How can researchers mitigate batch-to-batch variability in hydrate stoichiometry?

Q. What mechanistic insights explain its reactivity in heterocyclic coupling reactions?

- Nucleophilic sites : The 2,4,5-triamino groups facilitate electrophilic substitution in purine synthesis.

- Hydrogen bonding : Hydroxy and sulfate groups stabilize transition states in acyclovir synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。